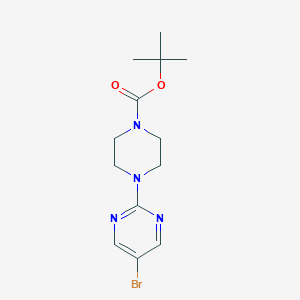

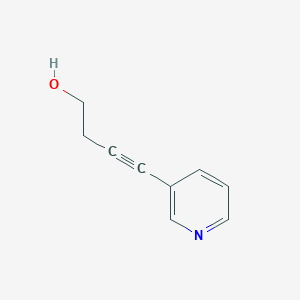

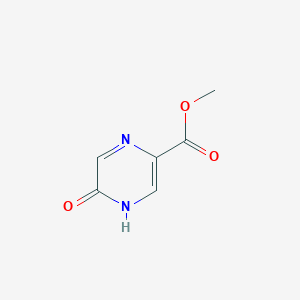

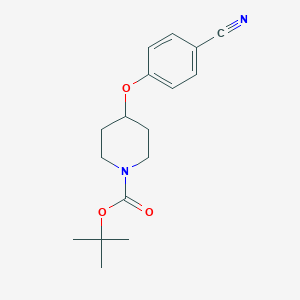

4-(Pyridin-3-yl)but-3-yn-1-ol

Descripción general

Descripción

The compound 4-(Pyridin-3-yl)but-3-yn-1-ol is a pyridine derivative that is of interest due to its potential applications in various chemical reactions and its structural properties. The papers provided discuss several pyridine derivatives, their synthesis, structural characterization, and some of their properties and applications.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and requiring careful selection of reagents and conditions. For instance, the synthesis of 3,4-disubstituted pyridine derivatives with a tert-butyl group in the 4-position was achieved through a transition-metal-free, two-step reaction sequence from 3-substituted pyridine precursors, demonstrating the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives . Another example is the synthesis of 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol through a two-step Sonogashira coupling from 1,4-diiodobenzene . These methods highlight the versatility and adaptability of synthetic strategies for pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using various spectroscopic and crystallographic techniques. For example, the structure of a heterocyclic compound was determined using FT-IR, NMR, Mass spectroscopies, and single-crystal X-ray diffraction methods, and further optimized using density functional theory (DFT) . Similarly, the molecular and crystal structure of 4-oxo-4-(pyridin-3-ylamino)butanoic acid was analyzed in detail by single-crystal X-ray diffraction studies . These studies provide valuable insights into the geometric parameters and electronic structure of pyridine derivatives.

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions, which can be used to synthesize novel compounds with potential applications. For instance, the synthesis of (E)-4-((pyridine-4-ylmethylene)amino)-N-(pyrimidin-2-yl)benzenesulfonamide from pyridine-4-carboxaldehyde and sulfadiazine involves a condensation reaction . The reactivity of these compounds can be influenced by the presence of functional groups and the overall molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are crucial for their potential applications. These properties can be studied through experimental measurements and theoretical calculations. For example, the antimicrobial activity of a novel synthesized compound was studied using the disk well diffusion method . Additionally, the importance of hydrogen bonding in the solubility and stability of the compounds was highlighted in the study of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones . Theoretical calculations, such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMOs), provide further understanding of the reactivity and interactions of these molecules .

Aplicaciones Científicas De Investigación

Organic and Pharmaceutical Chemistry

“4-(Pyridin-3-yl)but-3-yn-1-ol” and similar compounds are known as key intermediates in synthetic reaction series. They are predominantly used as building blocks for the construction of target molecules . These alkynyl-substituted nitrogen heterocycles have been used in the preparation of pentathiepins with potential anticancer and antibacterial activities, the preparation of neuronal acetylcholine-gated ion channel agonists, and the synthesis of naphthofurans and γ-butyrolactol ether derivatives .

Bioinorganic Model Chemistry

Pyrazine-substituted but-3-yn-2-ones, which are similar to “4-(Pyridin-3-yl)but-3-yn-1-ol”, play an important role in the context of bioinorganic model chemistry of molybdenum-dependent oxidoreductases . They are used for mimicking a complex organic ligand (molybdopterin) in the respective active sites .

Pharmaceutical Applications

The available literature is dominated by patents with a focus on pharmaceutical applications including inhibiting a checkpoint kinase 1 (CHK1) function relevant to cancer growth, treating and/or preventing allergic and immune diseases, inflammatory dermatosis and neurodegenerative disorders, the use as antiulcer agents, cyclooxygenase-2 (COX-2) inhibitors for treating inflammatory diseases and glucokinase activators for the treatment of type II diabetes .

Optical Applications

Organic molecules like “4-(Pyridin-3-yl)but-3-yn-1-ol” are potential candidates for modifying and improving linear and nonlinear optical properties for different applications such as optical switching, optical logic, memory devices, and signal processing .

Therapeutic Applications

Compounds containing 1,3-diazole, which is similar to “4-(Pyridin-3-yl)but-3-yn-1-ol”, show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .

Chemical Synthesis

“4-(Pyridin-3-yl)but-3-yn-1-ol” is used as a key intermediate in synthetic reaction series. It is predominantly used as a building block for the construction of target molecules . It is used in the palladium-catalyzed Sonogashira cross-coupling reactions between aryl halides and alkynes .

Cancer Research

This compound has been used in research related to inhibiting a checkpoint kinase 1 (CHK1) function relevant to cancer growth .

Neurodegenerative Disorders

It has potential applications in treating and/or preventing allergic and immune diseases, inflammatory dermatosis, and neurodegenerative disorders .

Anti-Inflammatory Diseases

This compound has been used as cyclooxygenase-2 (COX-2) inhibitors for treating inflammatory diseases .

Diabetes Treatment

It has been used as glucokinase activators for the treatment of type II diabetes .

Anti-Ulcer Agents

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Propiedades

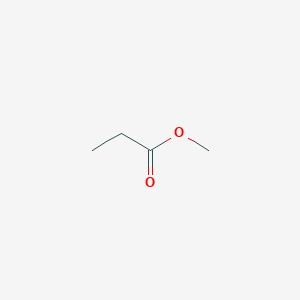

IUPAC Name |

4-pyridin-3-ylbut-3-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c11-7-2-1-4-9-5-3-6-10-8-9/h3,5-6,8,11H,2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWACVFJDRATJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C#CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-3-yl)but-3-yn-1-ol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrano[3,4-d]imidazole-2,4,6(1H)-trione, 3,7-dihydro-(9CI)](/img/structure/B153328.png)